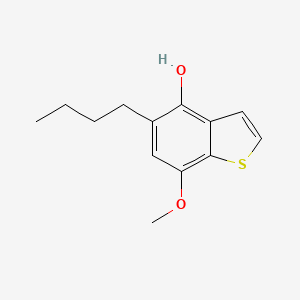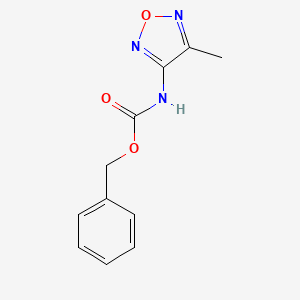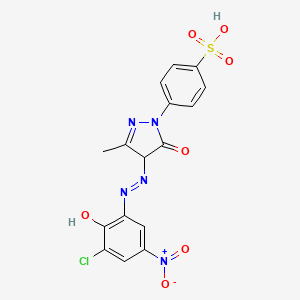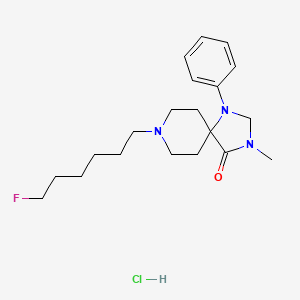
8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Commonly used reagents include cyclization agents such as Lewis acids or bases.
Introduction of Functional Groups: The introduction of the fluorohexyl and phenyl groups is achieved through substitution reactions. Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(6-Chlorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
- 8-(6-Bromohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
- 8-(6-Iodohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride
Uniqueness
The presence of the fluorohexyl group in 8-(6-Fluorohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane hydrochloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.
Eigenschaften
CAS-Nummer |
102504-80-3 |
|---|---|
Molekularformel |
C20H31ClFN3O |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
8-(6-fluorohexyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C20H30FN3O.ClH/c1-22-17-24(18-9-5-4-6-10-18)20(19(22)25)11-15-23(16-12-20)14-8-3-2-7-13-21;/h4-6,9-10H,2-3,7-8,11-17H2,1H3;1H |
InChI-Schlüssel |
XUUMQRAAASPPCD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCCCCF)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


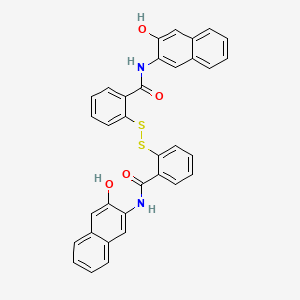

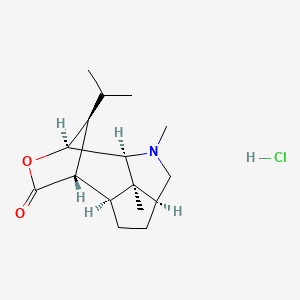


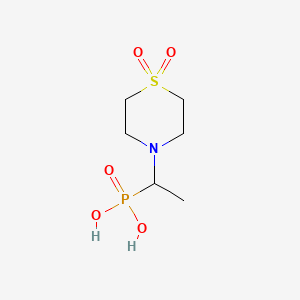
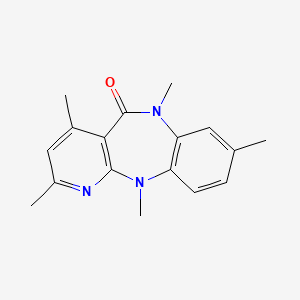
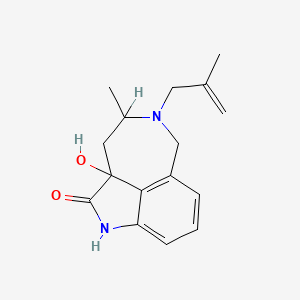
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
